Home > Products > Building Blocks P1977 > N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide
N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide - 1359705-67-1

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide

Catalog Number: EVT-1693230
CAS Number: 1359705-67-1
Molecular Formula: C29H27N5O2
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide, also known as ZBD-2, is a synthetic compound classified as a translocator protein (18 kDa) (TSPO) ligand. [] TSPO, formerly known as the peripheral-type benzodiazepine receptor (PBR), is primarily located on the outer mitochondrial membrane of microglial cells in the brain. [] ZBD-2 exhibits high affinity and selectivity for TSPO. [] In scientific research, ZBD-2 is primarily studied for its potential neuroprotective properties and role in modulating neuroinflammation.

N-Benzyl-N-[11C]methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([11C]DAC)

Compound Description: [11C]DAC is a radiolabeled compound developed and evaluated as a novel positron emission tomography (PET) ligand for imaging translocator protein (18 kDa) (TSPO) in the brain. [11C]DAC displays high affinity and selectivity for TSPO, similar to AC-5216. In vivo studies using [11C]DAC demonstrated its ability to visualize and quantify TSPO in the brains of rodents and primates. [11C]DAC has shown promise as a PET tracer for studying neuroinflammation and neurodegenerative diseases. [, , , ]

N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide (AC-5216)

Compound Description: AC-5216 is a potent and selective PET ligand for investigating TSPO. It demonstrates high affinity and selectivity for the translocator protein (18 kDa) (TSPO), formerly known as the peripheral-type benzodiazepine receptor (PBR). [11C]-labeled AC-5216 has been successfully used to image TSPO in the brains of rodents and primates, making it a valuable tool for studying neuroinflammation and neurodegenerative disorders. [, , ]

N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEDAC)

Compound Description: 18F-FEDAC is a radiolabeled compound designed for PET imaging of TSPO. It exhibits high affinity and selectivity for TSPO, enabling its use in visualizing and quantifying TSPO expression in vivo. [, , , ] 18F-FEDAC PET imaging has been investigated in preclinical models of various diseases, including rheumatoid arthritis and liver damage, showing potential for monitoring inflammation and disease progression.

N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC)

Compound Description: 18F-FEAC is another radiolabeled compound developed for PET imaging of TSPO, exhibiting similar binding properties to 18F-FEDAC. Studies using 18F-FEAC have explored its potential for imaging neuroinflammation and TSPO expression in the brain. []

N‐benzyl‐N‐ethyl‐2‐(7,8‐dihydro‐7‐benzyl‐8‐oxo‐2‐phenyl‐9H‐purin‐9‐yl) acetamide (ZBD-2)

Compound Description: ZBD-2 is a TSPO ligand that has demonstrated neuroprotective effects. [, , ] Studies have shown that ZBD-2 exhibits anxiolytic and antidepressant-like effects in animal models. Furthermore, ZBD-2 has been found to protect against focal cerebral ischemia and NMDA-induced neurotoxicity, suggesting its potential therapeutic value in neurological disorders.

Overview

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide is a complex organic compound with the molecular formula C29H27N5O2C_{29}H_{27}N_{5}O_{2} and a molar mass of 477.56 g/mol. This compound belongs to a class of purine derivatives, which are known for their biological significance and potential therapeutic applications. The compound is characterized by its unique structural features, including multiple aromatic rings and functional groups that contribute to its chemical properties and biological activities.

Source

The compound can be sourced from various chemical suppliers and is often used in research settings for its potential pharmacological properties. It is cataloged under the CAS number 1359705-67-1, which helps in identifying the substance in chemical databases and literature .

Classification

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide is classified as a purine derivative. Purines are nitrogen-containing compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids and energy transfer molecules like adenosine triphosphate (ATP). This compound may exhibit properties similar to other purine derivatives, making it a candidate for various biological studies and applications.

Synthesis Analysis

Methods

The synthesis of N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide typically involves multi-step organic reactions including alkylation, acylation, and condensation reactions. While specific synthetic routes may vary, one common method involves the reaction of appropriate benzyl and ethyl acetamide derivatives under controlled conditions.

Technical Details

  1. Starting Materials: The synthesis begins with readily available precursors such as benzylamine derivatives and 8-oxo-purine compounds.
  2. Reagents: Common reagents include bases (e.g., sodium hydride) for deprotonation and solvents such as dimethylformamide or dichloromethane for facilitating reactions.
  3. Purification: Post-synthesis, the crude product is purified using techniques like silica gel column chromatography followed by recrystallization to obtain pure N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide .
Molecular Structure Analysis

Structure

The molecular structure of N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide features a purine core substituted with various aromatic groups. The presence of the benzyl group at both the 2-position and 7-position enhances its lipophilicity, potentially influencing its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C29H27N5O2C_{29}H_{27}N_{5}O_{2}
  • Molar Mass: 477.56 g/mol
    These parameters are crucial for understanding the compound's reactivity and interactions with biological systems .
Chemical Reactions Analysis

Reactions

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide can undergo several chemical reactions typical of amides and purine derivatives:

  1. Hydrolysis: In aqueous conditions, it may hydrolyze to yield corresponding carboxylic acids and amines.
  2. Substitution Reactions: The reactive sites on the aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  3. Reduction: The ketone group can be reduced to alcohols under reductive conditions using reagents like lithium aluminum hydride .

Technical Details

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy.

Mechanism of Action

Process

The mechanism of action of N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide is likely related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Its structural similarity to nucleotides may allow it to interfere with nucleic acid metabolism or cellular signaling processes.

Data

Research indicates that compounds similar to this one can act as inhibitors or modulators of enzyme activities related to cancer proliferation or inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Solubility: Soluble in organic solvents such as ethanol or dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Exhibits reactivity typical of amides and aromatic compounds, allowing for various chemical transformations .
Applications

Scientific Uses

N-Benzyl-2-(7-benzyl-8-oxo-2-pheny1 -7H-purin -9(8H)- yl)-N -ethylacetamide has potential applications in:

  1. Pharmaceutical Research: Investigated for its anticancer properties due to its structural similarity to known purine-based drugs.
  2. Biochemical Studies: Used as a tool compound to study purine metabolism and related enzymatic pathways.
  3. Drug Development: Potential lead compound for developing new therapeutics targeting specific diseases related to nucleic acid dysfunctions .
Introduction to Peripheral-Type Benzodiazepine Receptor (PBR/TSPO) Ligands

The translocator protein (TSPO), historically termed the peripheral benzodiazepine receptor (PBR), is an 18 kDa protein embedded in the outer mitochondrial membrane. Initially characterized for its high-affinity benzodiazepine binding outside the central nervous system, TSPO has emerged as a critical biomarker and therapeutic target in neuroinflammatory and oncological pathologies. Its expression remains low in healthy brain parenchyma but increases dramatically in response to neuronal injury or disease, coinciding with microglial activation. Ligands targeting TSPO, such as the purine-derived compound N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide, represent advanced chemical tools for diagnostics and mechanistic studies [1] [4].

Role of PBR/TSPO in Neuroinflammation and Neurodegenerative Disorders

TSPO is a hallmark of microglial activation, serving as a sensitive indicator of neuroinflammatory cascades in neurological diseases. Under physiological conditions, TSPO is sparsely expressed in the brain but is markedly upregulated in activated microglia and astrocytes in response to injury or disease. This upregulation correlates with pathological progression in conditions such as:

  • Alzheimer’s disease (AD): Increased TSPO density in the entorhinal cortex and hippocampus, reflecting early neuroinflammatory activity [1].
  • Parkinson’s disease (PD): TSPO overexpression in the substantia nigra parallels dopaminergic neuron loss [4].
  • Multiple sclerosis (MS): Lesions show elevated TSPO levels, corresponding to demyelination and immune infiltration [1] [6].
  • Stroke and traumatic injury: Rapid TSPO elevation in peri-infarct zones, indicating acute microglial recruitment [4] [9].

Functionally, TSPO participates in mitochondrial homeostasis, including cholesterol transport for neurosteroid synthesis (e.g., allopregnanolone), modulation of reactive oxygen species (ROS), and regulation of the mitochondrial permeability transition pore (mPTP). However, recent genetic studies reveal that TSPO is not essential for steroidogenesis or viability, as global Tspo knockout mice exhibit normal growth, lifespan, and steroid levels. These models show that while microglial activation occurs post-injury, TSPO-deficient microglia produce less ATP, suggesting a role in metabolic regulation rather than core survival pathways [2] [9].

Table 1: TSPO Expression in Neurological Disorders

DiseaseTSPO Expression SiteAssociated Pathology
Alzheimer’s DiseaseEntorhinal cortex, HippocampusAmyloid-β plaques, Neurofibrillary tangles
Parkinson’s DiseaseSubstantia nigraDopaminergic neuron loss
Multiple SclerosisWhite matter lesionsDemyelination, Immune infiltration
StrokePeri-infarct regionsIschemia-induced neuroinflammation

Historical Development of Radiolabeled PBR Ligands for PET Imaging

The evolution of TSPO radioligands reflects a pursuit of enhanced specificity and kinetic properties for positron emission tomography (PET) imaging:

  • First-generation ligands: [¹¹C]PK11195 (an isoquinoline carboxamide) was the first widely used TSPO radioligand. Despite its selectivity, limitations include low brain penetration, high nonspecific binding, and poor signal-to-noise ratios. These shortcomings stemmed from its lipophilicity and susceptibility to plasma protein binding [1] [6].
  • Second-generation ligands: Developed to overcome PK11195’s drawbacks:
  • DAA1106: 5–6× higher affinity than PK11195, yet sensitive to single-nucleotide polymorphism (SNP) rs6971.
  • PBR28: Lower lipophilicity but exhibits binding affinity polymorphism (high-, mixed-, low-affinity binders).
  • AC-5216: A dihydropurin scaffold with sub-nanomolar affinity and improved brain kinetics [4] [6].
  • Third-generation goals: Focus on polymorphism-insensitive ligands (e.g., ER176) and fluorinated analogs for longer half-life imaging [1].

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide (CAS: 1359705-67-1) is structurally related to AC-5216, featuring a purine core with N-benzyl and N-ethylacetamide substitutions. Its design prioritizes high mitochondrial membrane affinity and resistance to efflux transporters, though polymorphism sensitivity remains uncharacterized [3] [4] [8].

Table 2: Evolution of TSPO Radioligands

GenerationLigandAffinity (Kᵢ, nM)Key AdvancesLimitations
First[¹¹C]PK111953.0–28.5Gold standard selectivityLow brain uptake, High nonspecific binding
Second[¹¹C]AC-52160.3–0.7Sub-nanomolar affinitySNP sensitivity
Second[¹⁸F]PBR1111.1Improved pharmacokineticsPolymorphism-dependent binding
Purine-derivedTarget CompoundUndeterminedStructural similarity to AC-5216Unknown SNP sensitivity

Rationale for Targeting PBR/TSPO in Oncological and Neurological Research

Oncology

TSPO is overexpressed in diverse cancers, including gliomas, breast, and colorectal carcinomas, where its levels correlate with disease aggression and metastatic potential. Ligands like PK11195 and N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide serve dual roles:

  • Diagnostic: PET imaging quantifies TSPO density as a marker of tumor proliferation and mitochondrial dysfunction [5] [6].
  • Therapeutic: Induce cancer cell apoptosis via mPTP opening and cytochrome c release. Cytotoxicity studies in glioma and neuroblastoma cells confirm that ligand effects do not universally require TSPO expression, suggesting off-target mechanisms. For example, Ro5-4864 triggers necrosis in TSPO-expressing cells but apoptosis in TSPO-deficient lines [5].

Neurology

TSPO ligands provide critical insights into neuroinflammatory dynamics:

  • Disease monitoring: Quantifying microglial activation in vivo helps stage neurodegeneration and assess treatment efficacy.
  • Therapeutic modulation: High-affinity ligands may suppress neuroinflammation by inhibiting ROS or facilitating neurosteroid synthesis (e.g., allopregnanolone for GABAergic modulation). However, Tspo knockout studies challenge the necessity of TSPO for these functions, as knockout mice show intact (though metabolically reduced) microglial responses [4] [9].

The compound N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide exemplifies modern ligand design aimed at mitigating historical limitations. Its purine scaffold optimizes mitochondrial targeting, while N-benzyl groups enhance lipophilicity for blood-brain barrier penetration. Ongoing research prioritizes polymorphism-insensitive variants to standardize clinical applications [3] [4] [8].

Table 3: Research Applications of TSPO Ligands

FieldApplicationMechanistic Insight
OncologyTumor imaging (glioma, breast cancer)Correlates TSPO density with malignancy grade
Apoptosis induction in cancer cellsmPTP opening, Cytochrome c release (TSPO-independent in some contexts)
NeurologyNeuroinflammation tracking (AD, PD, MS)Maps microglial activation in disease foci
NeuroprotectionModulates mitochondrial ROS, Enhances neurosteroid synthesis

Properties

CAS Number

1359705-67-1

Product Name

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide

IUPAC Name

N-benzyl-2-(7-benzyl-8-oxo-2-phenylpurin-9-yl)-N-ethylacetamide

Molecular Formula

C29H27N5O2

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C29H27N5O2/c1-2-32(19-22-12-6-3-7-13-22)26(35)21-34-28-25(18-30-27(31-28)24-16-10-5-11-17-24)33(29(34)36)20-23-14-8-4-9-15-23/h3-18H,2,19-21H2,1H3

InChI Key

JTHAMOBJPLQRNE-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)CC4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.